2,3-Dibromo-2,3-dimethylbutane

Catalog No.
S1891580
CAS No.
594-81-0
M.F
C6H12Br2
M. Wt
243.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dibromo-2,3-dimethylbutane

CAS Number

594-81-0

Product Name

2,3-Dibromo-2,3-dimethylbutane

IUPAC Name

2,3-dibromo-2,3-dimethylbutane

Molecular Formula

C6H12Br2

Molecular Weight

243.97 g/mol

InChI

InChI=1S/C6H12Br2/c1-5(2,7)6(3,4)8/h1-4H3

InChI Key

KLFWZEFFWWOMIF-UHFFFAOYSA-N

SMILES

CC(C)(C(C)(C)Br)Br

Canonical SMILES

CC(C)(C(C)(C)Br)Br
  • Organic synthesis

    Due to the presence of two bromine atoms bonded to the same carbon (gem-dibromide), 2,3-Dibromo-2,3-dimethylbutane can act as a source of bromine for organic reactions. The two bromine atoms are relatively unreactive compared to other alkyl bromides due to the steric hindrance caused by the surrounding methyl groups PubChem: 2,3-Dibromo-2,3-dimethylbutane. This property allows for selective bromination at specific sites in a molecule. Research has explored its use in the bromination of aromatic rings [].

  • Organic precursor

    2,3-Dibromo-2,3-dimethylbutane can be a precursor for the synthesis of other valuable organic compounds. For instance, researchers have investigated its use in the preparation of functionalized cyclobutanes [].

2,3-Dibromo-2,3-dimethylbutane is an organic compound with the molecular formula C₆H₁₂Br₂ and a molecular weight of approximately 243.97 g/mol. It is classified as a dibrominated derivative of 2,3-dimethylbutane, featuring two bromine atoms attached to the second and third carbon atoms of the butane chain. The compound is also known by other names such as sym-Dibromotetramethylethane and Pinacol Dibromide .

The chemical structure of 2,3-dibromo-2,3-dimethylbutane can be represented as:

text
Br |C-C(C)(C)Br | C

This compound appears as a colorless to yellow crystalline solid and is sensitive to light and air, necessitating careful handling and storage under inert conditions .

, primarily due to its bromine substituents. A notable reaction involves free radical halogenation. When exposed to bromine in the presence of ultraviolet light, 2,3-dimethylbutane first forms a monobrominated product (2-bromo-2,3-dimethylbutane) before yielding the dibrominated product through further bromination .

The general reaction mechanism can be outlined as follows:

  • Initiation: Formation of bromine radicals from bromine molecules.
  • Propagation: Reaction of the radicals with 2,3-dimethylbutane to form monobrominated and subsequently dibrominated products.
  • Termination: Combination of radicals leading to stable products.

2,3-Dibromo-2,3-dimethylbutane can be synthesized through several methods:

  • Bromination of 2,3-Dimethylbutane: The most common method involves the direct bromination of 2,3-dimethylbutane using bromine in an inert solvent under UV light.
    C H +Br UV lightC H Br +HBr\text{C H }+\text{Br }\xrightarrow{\text{UV light}}\text{C H Br }+\text{HBr}
  • Electrophilic Addition: Another method includes the electrophilic addition of bromine across a double bond formed by dehydration or dehydrohalogenation of related compounds.

The primary applications of 2,3-dibromo-2,3-dimethylbutane include:

  • Intermediate in Organic Synthesis: It serves as a precursor for various organic compounds in synthetic chemistry.
  • Research: Utilized in studies involving halogenated compounds for their unique reactivity profiles.
  • Potential Use in Pharmaceuticals: Investigated for its potential use in drug formulations due to its structural characteristics .

Several compounds share structural similarities with 2,3-dibromo-2,3-dimethylbutane. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-Bromo-2-methylpropaneC₄H₉BrMonobrominated version; less reactive
1,1-DibromoethaneC₂H₄Br₂Simple dibrominated alkane
1-Bromo-1-methylcyclopropaneC₄H₇BrCyclic structure; different reactivity
1-Bromo-4-methylcyclohexaneC₇H₁₃BrDifferent ring structure; unique properties

Uniqueness of 2,3-Dibromo-2,3-dimethylbutane

The uniqueness of 2,3-dibromo-2,3-dimethylbutane lies in its symmetrical structure and the presence of two bulky methyl groups adjacent to the brominated carbons. This configuration influences its physical properties and reactivity compared to other similar compounds that may have different branching or substitution patterns .

XLogP3

3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3-Dibromo-2,3-dimethylbutane

Dates

Modify: 2023-08-16

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